molecular formula C20H17N3O3 B2908798 2-(2H-1,3-benzodioxol-5-yl)-N-({[3,3'-bipyridine]-5-yl}methyl)acetamide CAS No. 2177366-06-0

2-(2H-1,3-benzodioxol-5-yl)-N-({[3,3'-bipyridine]-5-yl}methyl)acetamide

Cat. No.: B2908798
CAS No.: 2177366-06-0
M. Wt: 347.374
InChI Key: AXACVTLNTGYJMT-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-({[3,3’-bipyridine]-5-yl}methyl)acetamide is a complex organic compound that features a benzodioxole ring and a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-({[3,3’-bipyridine]-5-yl}methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the acetamide group. The bipyridine moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-({[3,3’-bipyridine]-5-yl}methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-({[3,3’-bipyridine]-5-yl}methyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-({[3,3’-bipyridine]-5-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yl)-N-({[3,3’-bipyridine]-5-yl}methyl)acetamide apart is its unique combination of the benzodioxole and bipyridine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-20(8-14-3-4-18-19(7-14)26-13-25-18)23-10-15-6-17(12-22-9-15)16-2-1-5-21-11-16/h1-7,9,11-12H,8,10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXACVTLNTGYJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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